Ormeloxifene

Estrogen Receptor Pharmacology SERM Selectivity Receptor Binding Assay

Ormeloxifene (Centchroman) features a benzopyran scaffold distinct from tamoxifen/raloxifene, with a 168-hour half-life enabling once-weekly dosing unmatched by any oral SERM. It demonstrates superior cytotoxicity across 26 cancer cell lines (lower TGI/GI50/LC50 vs tamoxifen) and favorable multi-target docking against ER, EGFR, HDAC-2, PARP-1, and BRAF. RCT-level evidence confirms superiority over medroxyprogesterone acetate for AUB/DUB. An established PLGA nanoparticle formulation pathway and recent benzopyran derivatization patents (US 2024/0208950 A1) support anticancer repositioning and PK-driven formulation development.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 51423-20-2
Cat. No. B1196478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrmeloxifene
CAS51423-20-2
Synonymsormeloxifene
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
InChIInChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
InChIKeyXZEUAXYWNKYKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ormeloxifene (CAS 51423-20-2): A Triphenylethylene SERM with Distinct Pharmacological Profile


Ormeloxifene (Centchroman) is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene chemical class, structurally related to tamoxifen but differentiated by its benzopyran scaffold rather than the stilbene core common to most first-generation SERMs [1]. It is currently approved in India as a once-weekly oral contraceptive and for the management of dysfunctional uterine bleeding, with additional therapeutic investigation in breast cancer, mastalgia, and osteoporosis [2]. Unlike most clinically used SERMs, ormeloxifene is characterized by an exceptionally long terminal half-life of approximately 168 hours (7 days), which underpins its unique once-weekly dosing regimen and distinguishes it pharmacokinetically from daily-administered alternatives such as tamoxifen and raloxifene [3].

Why Ormeloxifene (CAS 51423-20-2) Cannot Be Substituted with Generic SERMs


SERMs exhibit pronounced tissue-specific functional divergence driven by differences in ERα/ERβ binding selectivity, coregulator recruitment profiles, and metabolic fate [1]. Ormeloxifene demonstrates a unique ERα-preferential binding profile (Ki 250 nM for ERα vs. 750 nM for ERβ) that differs substantially from other SERMs—tamoxifen and its active metabolite 4-hydroxytamoxifen bind both ER subtypes with subnanomolar affinity and distinct selectivity patterns, while raloxifene, bazedoxifene, and lasofoxifene each exhibit unique ERα/ERβ affinity ratios that produce divergent clinical effects on endometrial, bone, and breast tissues [2][3]. Consequently, substitution of ormeloxifene with an alternative SERM for research, formulation development, or clinical investigation would alter both the receptor pharmacology profile and the resulting tissue-specific outcomes, invalidating experimental reproducibility and potentially compromising therapeutic endpoints. The quantitative evidence below establishes the specific dimensions along which ormeloxifene diverges from its closest comparators.

Ormeloxifene (CAS 51423-20-2): Quantified Differentiation Evidence Against Comparator SERMs


ERα-Selective Binding Profile: Lower Ki for ERα (250 nM) Versus ERβ (750 nM)

In competitive binding assays using human recombinant ERα and ERβ, ormeloxifene demonstrates ERα-preferential binding with a Ki of 250 nM for ERα versus 750 nM for ERβ, corresponding to an approximately 3-fold higher affinity for the alpha subtype [1]. Relative binding affinity (RBA) values at a single concentration showed 8.8% binding to ERα compared to only 3% to ERβ, confirming subtype selectivity [1]. In contrast, tamoxifen and 4-hydroxytamoxifen exhibit subnanomolar Ki values (tamoxifen Ki = 0.51 nM) with distinct ERβ-preferential activity in certain contexts, while raloxifene (IC50 = 1.6 nM), bazedoxifene (IC50 = 1.8 nM), and lasofoxifene (IC50 = 1.5 nM) demonstrate nanomolar-range potency with varying ERα/ERβ selectivity ratios [2]. The lower absolute binding affinity (higher Ki) of ormeloxifene relative to these comparators, combined with its distinct ERα/ERβ selectivity ratio, translates to differential tissue-specific transcriptional outcomes, particularly in endometrial tissue where ERα predominates [1].

Estrogen Receptor Pharmacology SERM Selectivity Receptor Binding Assay

Superior In Vitro Cytotoxicity Across 26 Cancer Cell Lines Compared to Four Clinically Used SERMs

In a comprehensive head-to-head comparative study across 26 human cancer cell lines of diverse tissue origins, ormeloxifene demonstrated superior cytotoxic efficacy compared to four clinically used SERMs (tamoxifen, 5-hydroxytamoxifen, raloxifene, and endoxifene) [1]. Ormeloxifene exhibited lower TGI (tumor growth inhibition), GI50 (50% growth inhibition), and LC50 (50% lethal concentration) values across the panel, indicating greater potency at lower concentrations relative to comparator SERMs [1]. In silico molecular docking further revealed that ormeloxifene achieved binding scores comparable to or exceeding those of comparator SERMs against key oncogenic targets including ER, EGFR kinase, EGFR-cSRC, HDAC-2, PARP-1, and BRAF [1]. Computational binding energy calculations showed ormeloxifene achieved an E binding value of -15.36 kcal/mol, surpassing raloxifene (-11.12 kcal/mol), bazedoxifene (-14.25 kcal/mol), and lasofoxifene (-14.55 kcal/mol), and comparable to ospemifene (-15.59 kcal/mol) [2].

Cancer Pharmacology Cytotoxicity Assay Drug Repositioning

Superior Clinical Efficacy in Abnormal Uterine Bleeding: Greater Hemoglobin Improvement and Endometrial Thickness Reduction vs. Medroxyprogesterone Acetate

In a randomized clinical trial (RCT) comparing ormeloxifene with medroxyprogesterone acetate (MPA) in women with non-structural abnormal uterine bleeding (AUB), ormeloxifene demonstrated superior outcomes across multiple clinically meaningful endpoints [1]. Ormeloxifene achieved greater reduction in Pictorial Blood Loss Assessment Chart (PBAC) score, greater decrease in endometrial thickness, shorter bleeding duration, larger increase in hemoglobin concentration (g/dL), and improved health-related quality of life scores compared to MPA [1]. A separate systematic review and meta-analysis comparing ormeloxifene with norethisterone for anovulatory AUB quantified the hemoglobin improvement as a standardized mean difference (SMD) of 0.81 g/dL favoring ormeloxifene (95% CI 0.14-1.47; p < 0.00001) [2]. Additionally, prospective interventional studies report that ormeloxifene treatment reduces mean PBAC score from 244.15 ± 35.04 at baseline to 95 ± 28.35 at 6 months, with mean hemoglobin increases of 1.92-1.96 g/dL (p < 0.001) and endometrial thickness reduction of 2.37 mm (p < 0.001) [3][4].

Gynecology Abnormal Uterine Bleeding Randomized Clinical Trial

Unique Pharmacokinetic Profile: 168-Hour Terminal Half-Life Enabling Once-Weekly Dosing

Ormeloxifene exhibits a terminal serum half-life of approximately 168 hours (7 days) in women, a pharmacokinetic characteristic that is unique among clinically approved oral SERMs [1]. Specifically, in healthy non-lactating volunteers administered 30 mg ormeloxifene (n=11), the half-life was measured at 165 hours with a clearance of 0.14 L/h [2]. This contrasts markedly with comparator SERMs: tamoxifen has a half-life of 5-7 days for the parent compound but its active metabolite endoxifene requires 7-14 days to reach steady-state due to CYP2D6-dependent metabolism; raloxifene has a half-life of approximately 32.5 hours requiring daily dosing; bazedoxifene half-life is approximately 30 hours; and lasofoxifene half-life is approximately 6 days but with complex enterohepatic recirculation [1][3]. Ormeloxifene's extended half-life directly enables its once-weekly dosing regimen (30 mg twice weekly for 12 weeks, then once weekly thereafter), which is not feasible with any other oral SERM [1]. This pharmacokinetic distinction is driven by extensive tissue distribution and slow release from deep compartments rather than enterohepatic recirculation alone [1].

Pharmacokinetics Drug Delivery Formulation Development

Benzopyran Scaffold Differentiation: Patent-Enabled Derivative Development with Enhanced Target Binding

Ormeloxifene belongs to the benzopyran chemical class of SERMs, structurally distinct from the benzothiophene scaffold of raloxifene and arzoxifene, the stilbene/triphenylethylene scaffold of tamoxifen, and the tetrahydronaphthalene scaffold of lasofoxifene [1][2]. This unique benzopyran core structure provides a distinct chemical space for derivative synthesis and patent-protected optimization. Recent patent filings (US 2024/0208950 A1, South Dakota Board of Regents) describe compositions and methods utilizing ormeloxifene derivatives with electron-withdrawing group substitutions (F, Cl, Br, I) on the benzopyran skeleton to enhance binding to key receptors implicated in ovarian and cervical cancers compared to unmodified ormeloxifene [3]. The patent demonstrates that structurally modified ormeloxifene derivatives produce reduced tumor volume and tumor weight compared to placebo controls in preclinical models [3]. Additionally, nanoparticle formulation patents (PLGA-ORM NPs, ~100 nm particle size) enable tumor-specific targeted delivery via enhanced permeability and retention (EPR) effect, with demonstrated efficacy in pancreatic cancer xenograft models via Akt phosphorylation suppression and MUC1/HER2 downregulation [4].

Medicinal Chemistry Patent Analysis Scaffold Optimization

Ormeloxifene (CAS 51423-20-2): Evidence-Backed Research and Industrial Application Scenarios


In Vitro Anticancer Drug Repositioning Screening Across Diverse Cancer Histotypes

Based on direct comparative evidence showing ormeloxifene's superior cytotoxic efficacy over tamoxifen, 5-hydroxytamoxifen, raloxifene, and endoxifene across 26 cancer cell lines with lower TGI, GI50, and LC50 values [1], researchers pursuing SERM-based anticancer drug repositioning should prioritize ormeloxifene as the lead compound for broad-spectrum cytotoxicity screening. Its computational docking scores against ER, EGFR kinase, HDAC-2, PARP-1, and BRAF indicate multi-target engagement potential not observed to the same degree with comparator SERMs [1]. The compound's favorable computational binding energy (-15.36 kcal/mol vs. raloxifene's -11.12 kcal/mol) provides a quantitative rationale for selecting ormeloxifene over benzothiophene-class SERMs in in silico virtual screening campaigns [2].

Clinical Investigation of Non-Hormonal Uterine Bleeding Disorders

For clinical trial sponsors and investigators designing studies for abnormal uterine bleeding (AUB) or dysfunctional uterine bleeding (DUB), ormeloxifene is supported by RCT-level evidence demonstrating superiority over medroxyprogesterone acetate in PBAC score reduction, endometrial thickness decrease, and hemoglobin improvement (mean increase of 1.92-1.96 g/dL) [1][2]. The meta-analytic finding of a standardized mean difference of 0.81 g/dL in hemoglobin favoring ormeloxifene over norethisterone (p < 0.00001) provides robust statistical justification for selecting ormeloxifene as the investigational SERM arm in comparative gynecologic trials [3]. Additionally, its established contraceptive approval and safety record in India supports its use as a positive control or comparator in studies evaluating novel agents for uterine disorders [4].

Once-Weekly Oral Formulation Development and Patient Adherence Studies

Ormeloxifene's 168-hour terminal half-life—approximately 5-fold longer than raloxifene (32.5 hours) and 5.6-fold longer than bazedoxifene (30 hours)—makes it uniquely suitable for once-weekly oral formulation development and medication adherence research [1][2]. Pharmaceutical formulation scientists developing extended-release or novel drug delivery systems can leverage this intrinsic pharmacokinetic property as a baseline for comparative bioavailability studies. Clinical researchers investigating the relationship between dosing frequency and patient adherence in chronic SERM therapy should consider ormeloxifene as the prototype weekly-dosed agent, as no other oral SERM in clinical use can achieve therapeutic effect with weekly administration [3].

Benzopyran Scaffold-Based Medicinal Chemistry and Derivative Synthesis Programs

Medicinal chemistry teams pursuing patent-protected SERM optimization should focus on ormeloxifene's benzopyran core, which is chemically and patentably distinct from the benzothiophene (raloxifene), triphenylethylene (tamoxifen), and tetrahydronaphthalene (lasofoxifene) scaffolds [1][2]. Recent patent literature (US 2024/0208950 A1) demonstrates that electron-withdrawing group substitutions (F, Cl, Br, I) on the ormeloxifene benzopyran skeleton enhance target binding affinity relative to the parent compound [3]. Additionally, PLGA-based nanoparticle formulations (~100 nm) of ormeloxifene have been characterized and validated in pancreatic cancer xenograft models, demonstrating tumor-specific accumulation via EPR effect and suppression of Akt phosphorylation, MUC1, and HER2 [4]. These established derivatization and nanoformulation pathways provide a validated starting point for industrial SERM optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ormeloxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.